molecular formula C8H13ClN2OS B2382529 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride CAS No. 2173998-74-6

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride

Cat. No.: B2382529
CAS No.: 2173998-74-6
M. Wt: 220.72
InChI Key: GZCSLHWIZWGGHV-UHFFFAOYSA-N
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Description

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound that contains a thiazole ring . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been utilized in the synthesis of various chemical derivatives. For instance, reactions of similar thiazole compounds with selected bases have led to the formation of 4-methylsulfanylethynylfuran derivatives and corresponding thioamides of furylacetic acid (Remizov et al., 2019).
  • It has been involved in the synthesis of novel urea derivatives which were elucidated using spectral data. These derivatives exhibited promising anti-microbial activity and were evaluated for cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).

Material Sciences and Crystallography

  • The compound is used as a precursor for energetic materials. Its crystal structure was analyzed and characterized, revealing intermolecular hydrogen bonds and π-interaction, crucial for its stability and reactivity (Zhu et al., 2021).
  • In the synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, it’s utilized for introducing functionalities on the thiadiazole ring. These synthesized compounds showed significant anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).

Biochemical and Pharmacological Research

  • Thiazole clubbed pyrazole derivatives synthesized using similar compounds were evaluated for their anti-infective and cytotoxic activities. Some derivatives induced significant apoptosis in tested cells, showcasing their potential in biochemical research (Bansal et al., 2020).
  • Schiff bases derived from compounds with a thiazole moiety were used as potentiometric sensors for selective determination of ions, demonstrating the compound's versatility in sensor technology and its biological activity (Bandi et al., 2013).

Future Directions

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride and similar compounds could have potential applications in medicinal chemistry.

Properties

IUPAC Name

5-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c9-8-10-4-7(12-8)3-6-1-2-11-5-6;/h4,6H,1-3,5H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCSLHWIZWGGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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